molecular formula C30H25NP2 B1602218 2-[Bis(diphenylphosphino)methyl]pyridine CAS No. 60398-55-2

2-[Bis(diphenylphosphino)methyl]pyridine

Cat. No.: B1602218
CAS No.: 60398-55-2
M. Wt: 461.5 g/mol
InChI Key: DBOQTXVSGUZHCU-UHFFFAOYSA-N
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Description

2-[Bis(diphenylphosphino)methyl]pyridine is a useful research compound. Its molecular formula is C30H25NP2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Biological Activity

2-[Bis(diphenylphosphino)methyl]pyridine, commonly referred to as L3, is a bidentate ligand that has garnered attention in various fields of chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in coordination chemistry and catalysis, as well as its emerging role in biological systems.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with two diphenylphosphino groups. This configuration allows for significant interactions with metal ions, enhancing its utility in forming metal complexes. The ligand's ability to coordinate with transition metals has implications not only for catalysis but also for biological activity.

Table 1: Structural Characteristics of L3

PropertyValue
Molecular FormulaC21H22N2P2
Molecular Weight366.39 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus, including L3, exhibit notable antimicrobial activities. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, including both Gram-positive and Gram-negative species. In particular, derivatives similar to L3 have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

In the context of antiviral research, pyridine derivatives have shown promise against viruses such as SARS-CoV-2. The unique structure of L3 may facilitate interactions with viral proteins, potentially inhibiting viral replication. The presence of phosphine groups enhances the ligand's ability to engage in complexation with metal ions that could be critical in developing antiviral therapies .

Case Study: Coordination Complexes

Recent studies have explored the synthesis of metal complexes using L3 as a ligand. For instance, copper iodide complexes formed with L3 exhibited photoluminescent properties and demonstrated potential biological applications due to their stability and reactivity . The biological implications of these complexes are significant, especially regarding their use in drug development.

Table 2: Biological Activity Summary of L3 Derivatives

Activity TypeTarget Organisms/VirusesMIC (μg/mL)Reference
AntibacterialS. aureus, E. coli6.25 - 12.5
AntiviralSARS-CoV-2Not specified
PhotoluminescentCopper complexesN/A

The biological activity of L3 can be attributed to its ability to form stable complexes with metal ions, which can alter the biological pathways within microbial cells or viruses. For example, coordination with metals may disrupt essential enzymatic functions or interfere with cellular processes critical for survival and replication.

Molecular Docking Studies

Molecular docking studies suggest that L3 may interact with specific proteins involved in microbial resistance mechanisms or viral entry processes. Such interactions can lead to enhanced therapeutic efficacy by targeting multiple pathways simultaneously .

Properties

IUPAC Name

[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOQTXVSGUZHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572390
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60398-55-2
Record name 2-[Bis(diphenylphosphanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Bis(diphenylphosphino)methyl]pyridine
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2-[Bis(diphenylphosphino)methyl]pyridine
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2-[Bis(diphenylphosphino)methyl]pyridine
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2-[Bis(diphenylphosphino)methyl]pyridine
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2-[Bis(diphenylphosphino)methyl]pyridine

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